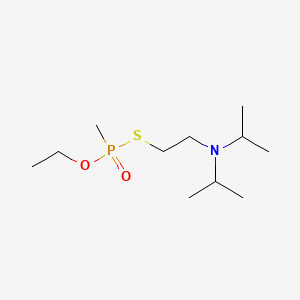

VX.

描述

VX. is a highly toxic organophosphorus compound known for its use as a nerve agent. It is an amber-colored, odorless liquid that acts rapidly and is primarily used in military applications. This compound is part of the V-series nerve agents, which are known for their high toxicity and persistence in the environment .

准备方法

The synthesis of VX. involves several steps. One common method is the transesterification of diethyl methylphosphonite with 2-(diisopropylamino)ethanol . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods often involve large-scale chemical reactors and stringent safety protocols due to the compound’s high toxicity .

化学反应分析

Hydrolysis Pathways and pH Dependence

VX undergoes pH-dependent hydrolysis with distinct mechanisms and products:

Neutral to Alkaline Conditions (pH 7–10):

-

Dominant pathway: P–S bond cleavage producing ethyl methylphosphonic acid (EMPA) and bis(2-diisopropylaminoethyl) disulfide.

-

Minor pathway: P–O bond cleavage generating the zwitterionic EA-2192 (S-[2-(diisopropylamino)ethyl] hydrogen methylphosphonothioate), retaining significant toxicity (LD₅₀ ~10 μg/kg in rodents) .

Strongly Alkaline (pH >10):

-

Accelerated P–S cleavage via hydroxide attack (ΔG‡ = 18.2 kcal/mol) .

-

Li₃N-mediated hydrolysis forms LiOH and NH₃, driving complete conversion to ionic solids (VX acid and EA-2192) .

Acidic Conditions (pH <6):

-

Preferential P–S cleavage yielding non-toxic methylphosphonic acid (MPA) and diisopropyl ethyl mercaptoamine (DESH) .

| pH Range | Primary Products | Toxicity Profile |

|---|---|---|

| <6 | MPA, DESH | Low toxicity |

| 7–10 | EMPA, EA-2192 | EA-2192: High toxicity |

| >10 | EMPA, NH₃, LiOH (with Li₃N) | Low toxicity (except LiOH) |

Reaction with Nucleophiles

VX reacts with strong nucleophiles via two competing pathways:

A. Hydroxide (NaOH):

-

P–S Cleavage (87%):

-

P–O Cleavage (13%):

EA-2192 resists further hydrolysis, complicating decontamination .

B. Hydroperoxide (HOO⁻):

C. Lithium Nitride (Li₃N):

-

Reaction with water generates LiOH and NH₃, enabling caustic hydrolysis:

Enzymatic Detoxification

Engineered phosphotriesterases (PTEs) show promise for neutralizing VX:

| Enzyme Variant | Substrate | (M⁻¹ min⁻¹) | Efficacy in Vivo |

|---|---|---|---|

| C23AL | VX | 12 × 10⁶ | Partial survival |

| PTE-2 | VX | 50 × 10⁶ | Full detoxification |

Secondary Reaction Products

Oxidation and polymerization yield hazardous byproducts:

LC/MS identified 10+ byproducts, including ethyl diisopropylaminoethylsulfide (m/z 240) .

Analytical Characterization

³¹P NMR Analysis:

C-13 NMR:

Mechanistic Insights

Quantum calculations reveal:

-

P–S cleavage is thermodynamically favored (ΔG = −25.3 kcal/mol) over P–O cleavage (ΔG = −18.7 kcal/mol) .

-

Hydroperoxide reduces activation barriers by 40% compared to hydroxide .

VX’s resistance to hydrolysis and persistent toxicity from EA-2192 necessitate advanced decontamination strategies, such as Li₃N-mediated solidification or enzymatic neutralization. Further optimization of PTE variants could enable rapid field-scale detoxification.

科学研究应用

Military Applications

VX was originally synthesized as a chemical weapon to incapacitate or kill enemy combatants. Its extreme potency makes it a significant concern in warfare and terrorism. The mechanism of action involves the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine at neuromuscular junctions, resulting in paralysis and respiratory failure within minutes .

Toxicology Studies

VX has been extensively studied to understand its toxicological effects on humans and animals. Research has focused on dose-response relationships and the physiological impacts of VX exposure. For instance, studies have shown that doses as low as 0.04 µg/kg can cause significant physiological symptoms such as headaches and respiratory changes .

Antidote Development

Understanding VX's interaction with acetylcholinesterase has led to advancements in antidote development. The slow aging process of VX allows researchers to explore more effective treatments for exposure. Recent studies have utilized X-ray crystallography to visualize the VX-acetylcholinesterase complex, aiding in the design of novel antidotes .

Biosensors

Recent advancements have led to the creation of synthetic proteins capable of detecting VX at unprecedented sensitivity levels—up to a thousand times more sensitive than existing technologies. These biosensors are designed to bind specifically to VX molecules, changing shape upon binding and generating a detectable signal . This innovation could significantly enhance chemical warfare defense mechanisms.

Potential Therapeutic Uses

While VX is primarily known for its toxicity, research into its mechanism has opened discussions about potential therapeutic applications in controlled environments. The insights gained from studying VX's effects on the nervous system could lead to novel treatments for conditions characterized by cholinergic dysfunction, such as certain types of poisoning or neurodegenerative diseases.

Historical Use in Warfare

VX was reportedly used during the Iran-Iraq War in the 1980s and has been implicated in various assassination cases since then . These instances highlight its potential for misuse and the critical need for stringent regulations surrounding its storage and handling.

Laboratory Studies

In laboratory settings, studies involving animal models have assessed the long-term effects of VX exposure on health outcomes, including reproductive health and carcinogenic potential. For example, studies on rats showed variable responses to different exposure routes, emphasizing the need for comprehensive risk assessments .

Regulatory and Ethical Considerations

Due to its classification as a weapon of mass destruction, international treaties such as the Chemical Weapons Convention prohibit the stockpiling of VX for military purposes while allowing limited research quantities under strict regulations. This regulatory framework aims to prevent misuse while enabling scientific inquiry into its properties and effects.

Summary Table: Key Aspects of VX

| Application Area | Description |

|---|---|

| Military Use | Developed as a chemical weapon for incapacitation or death in combat scenarios |

| Toxicology Research | Extensive studies on physiological effects and dose-response relationships |

| Antidote Development | Research focused on developing effective treatments based on understanding VX's mechanism |

| Detection Technologies | Development of highly sensitive biosensors for rapid detection of VX |

| Potential Therapeutic Uses | Exploration of insights gained from studying VX for treating cholinergic dysfunctions |

| Regulatory Framework | Governed by international treaties prohibiting stockpiling but allowing research under regulation |

作用机制

VX. exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of muscles, glands, and central nervous system structures. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are primarily related to neurotransmission .

相似化合物的比较

VX. is often compared with other nerve agents in the V-series, such as VX and VR-56 . These compounds share similar structures and mechanisms of action but differ in their physical properties and toxicity levels. For instance, VX is known for its high persistence in the environment, while VR-56 has a slightly different chemical structure that affects its volatility and solubility . Other similar compounds include O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate and O,S-diethyl methylphosphonothioate .

属性

CAS 编号 |

50782-69-9 |

|---|---|

分子式 |

C11H26NO2PS |

分子量 |

267.37 g/mol |

IUPAC 名称 |

N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C11H26NO2PS/c1-7-14-15(6,13)16-9-8-12(10(2)3)11(4)5/h10-11H,7-9H2,1-6H3 |

InChI 键 |

JJIUCEJQJXNMHV-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(C)SCCN(C(C)C)C(C)C |

规范 SMILES |

CCOP(=O)(C)SCCN(C(C)C)C(C)C |

沸点 |

568 °F at 760 mm Hg decomposes (EPA, 1998) 298 °C |

颜色/形态 |

Amber-colored liquid Liquid Colorless to straw colored liquid, similar in appearance to motor oil |

密度 |

1.0083 at 77 °F (EPA, 1998) 1.0083 g/mL at 25 °C |

闪点 |

318.2 °F (EPA, 1998) |

熔点 |

Freezing point below -60° F (EPA, 1998) Below -51 °C |

Key on ui other cas no. |

50782-69-9 65167-63-7 65167-64-8 |

物理描述 |

Phosphonothioic acid, methyl-, s-(2-(bis(1-methylethyl)amino)ethyl) o-ethyl ester is an odorless liquid, with an amber color. Used as a quick-acting military chemical nerve agent. Clear, amber-colored, oily liquid. |

溶解度 |

In water, 30 g/L at 25 °C Dissolves well in organic solvents |

同义词 |

agent VX EDIM ethyl ((2-(bis(propan-2-yl)amino)ethyl)sulfanyl)(methyl)phosphinate methylphosphonothioate methylphosphonothioic acid S-(2-(bis(1-methylethyl)amino)ethyl) O-ethyl ester O-ethyl S-(2-diisopropylaminoethyl)methylphosphonothioate S-(2-diisopropylaminoethyl)ethylmethylphosphonothioate S-2-diisopropylaminoethyl methyl phosphonothiolate VX |

蒸汽密度 |

9.2 (EPA, 1998) (Relative to Air) 9.2 (Air = 1) |

蒸汽压力 |

0.0007 mm Hg at 77 °F (EPA, 1998) 8.78X10-4 mm Hg at 25 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。